![molecular formula C8H17O6P B3055776 Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester CAS No. 66802-68-4](/img/structure/B3055776.png)
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Overview
Description
“Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester” is also known as "Triethyl phosphonoacetate" . It is a C-C bond-forming reagent with a linear formula of (C2H5O)2P(O)CH2CO2C2H5 . The molecule contains a total of 32 atoms, including 17 Hydrogen atoms, 8 Carbon atoms, 6 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 phosphate .Chemical Reactions Analysis
Esters, such as “this compound”, can undergo various reactions. For instance, they can participate in Horner-Wadsworth-Emmons reactions, intramolecular Heck-type cyclization and isomerizations, Tsuji-Trost type reactions, and intramolecular aryne-ene reactions .Physical And Chemical Properties Analysis
“this compound” has a refractive index of 1.431 (lit.), a boiling point of 142-145 °C/9 mmHg (lit.), and a density of 1.13 g/mL at 25 °C (lit.) . Esters are polar but do not engage in hydrogen bonding, so their boiling points are intermediate between the nonpolar alkanes and the alcohols . Esters of low molar mass are somewhat soluble in water .Mechanism of Action
The mechanism of action for esters involves various reactions. For example, esters can undergo hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . In basic hydrolysis or saponification, the products are a carboxylate salt and an alcohol .
properties
IUPAC Name |
ethyl 2-diethoxyphosphoryloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUKCOCRJJHYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446899 | |
Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66802-68-4 | |
Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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